![molecular formula C41H30IrN3O B14799425 Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium is a complex organometallic compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, making it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium typically involves the coordination of iridium with ligands such as 2-(5-methylpyridin-2-yl)phenyl and 4-(pyridin-2-yl)dibenzo[b,d]furan. The process often includes the following steps:
Coordination Reaction: The ligands are then coordinated with an iridium precursor, such as iridium trichloride, under specific reaction conditions.
Purification: The resulting complex is purified using techniques like column chromatography to obtain the pure this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium has several scientific research applications:
Optoelectronics: It is widely used in the development of OLEDs due to its excellent photophysical properties, including high luminescence and stability.
Photocatalysis: The compound serves as a photocatalyst in various chemical reactions, aiding in the conversion of light energy into chemical energy.
Biological Imaging: Its luminescent properties make it useful in biological imaging techniques, allowing for the visualization of cellular processes.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or emit light as fluorescence . This process is facilitated by the unique electronic structure of the iridium complex and its ligands .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another iridium complex used in OLEDs.
Tris(2-phenylpyridinato)iridium(III): Known for its high efficiency in light-emitting applications.
Bis(2-(2-pyridyl)phenyl)iridium(III) chloride: Used in photocatalysis and biological imaging.
Uniqueness
Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium stands out due to its specific ligand structure, which imparts unique photophysical properties. Its combination of high luminescence, stability, and versatility in various applications makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C41H30IrN3O |
|---|---|
Peso molecular |
772.9 g/mol |
Nombre IUPAC |
2-(3H-dibenzofuran-3-id-4-yl)pyridine;iridium(3+);5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H10NO.2C12H10N.Ir/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15;2*1-10-7-8-12(13-9-10)11-5-3-2-4-6-11;/h1-7,9-11H;2*2-5,7-9H,1H3;/q3*-1;+3 |
Clave InChI |
NKSPBXIOCOXNQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC=CC=[C-]2.CC1=CN=C(C=C1)C2=CC=CC=[C-]2.C1=CC=C2C(=C1)C3=C(O2)C(=[C-]C=C3)C4=CC=CC=N4.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


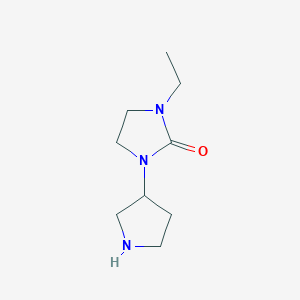
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
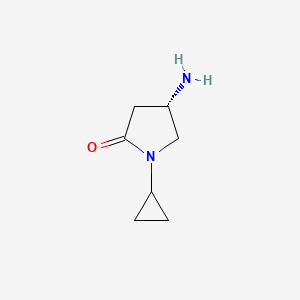
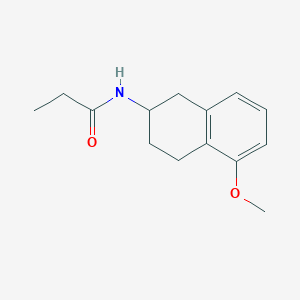
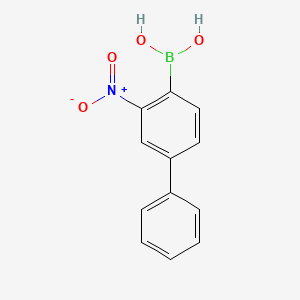

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
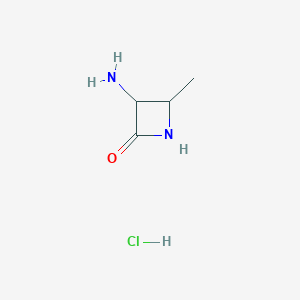
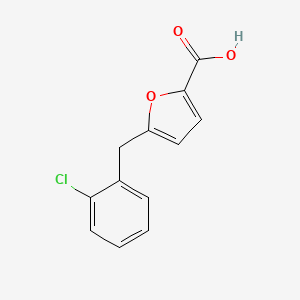

![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
